3,3-Dimethyl-1-butene

Catalog No.
S1973008
CAS No.
558-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-butene

Linear α-olefins fail as hydrogen acceptors due to allylic C-H activation. Neohexene (CAS 558-37-2) eliminates this with its fully substituted allylic position, ensuring clean Ir-catalyzed dehydrogenation of LOHCs. Its 1,2-methyl shift yields exclusively HMT, the musk intermediate. As a comonomer, it introduces tert-butyl branching in polyethylene. - Allylic H-free hydrogen acceptor - Exclusive precursor to HMT - Bulk comonomer for branched polyolefins - In stock, global shipping.

CAS Number

558-37-2

Product Name

3,3-Dimethyl-1-butene

IUPAC Name

3,3-dimethylbut-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N

SMILES

CC(C)(C)C=C

Canonical SMILES

CC(C)(C)C=C

The exact mass of the compound 3,3-Dimethyl-1-butene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74119. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,3-Dimethyl-1-butene, Neohexene, 3,3-Dimethylbut-1-ene, tert-Butylethylene, 3,3-Dimethyl-1-butylene

Purity

≥97%

Package Size

5 g, 25 g, 5 ml

3,3-Dimethyl-1-butene (CAS 558-37-2), commonly known as neohexene, is a highly sterically congested terminal alkene characterized by a tert-butyl group immediately adjacent to the vinyl moiety. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized hydrogen acceptor for transfer dehydrogenation, a bulky comonomer for advanced polyolefins, and a specific precursor for polycyclic synthetic musks. Unlike standard linear alpha-olefins (e.g., 1-hexene), its lack of allylic C-H bonds and its propensity for predictable carbocation rearrangement (methyl shifts) define its unique utility. Buyers must prioritize this compound when synthetic pathways or catalytic cycles require extreme steric bulk or absolute protection against allylic side reactions [1].

Research Fit

Sterically hindered olefin probe Supports regioselective catalysis and hydroformylation studies with distinct steric profiles.
High-reactivity branched alkene Suitable for combustion kinetics, pyrolysis research, and laminar flame propagation investigation.
Coordination-insertion copolymerization Compatible with Pd-diimine catalysts for tailored polyolefin topology studies.

Substituting 3,3-dimethyl-1-butene with lower-cost linear alpha-olefins, such as 1-hexene or 1-octene, routinely results in process failure in specialized applications. In catalytic transfer dehydrogenation, linear alkenes possess reactive allylic hydrogens that undergo rapid isomerization and allylic C-H activation, poisoning the transition-metal catalyst and halting conversion. In Friedel-Crafts alkylation, linear alkenes form secondary carbocations that yield complex, mixed-alkylation byproducts, whereas 3,3-dimethyl-1-butene undergoes a rapid, thermodynamically driven methyl shift to form a specific tertiary carbocation essential for polycyclic musk synthesis. Consequently, substitution is impossible when the chemical mechanism relies on the absolute absence of allylic protons or the specific steric bulk of the tert-butyl group [1].

Substitution Risk

Linear 1-hexene
Alters reaction kinetics, product selectivity, and decomposition pathways; not interchangeable without revalidation.
2,3-dimethyl-2-butene
Exhibits drastically lower laminar burning velocity and slower pyrolysis reactivity; may shift combustion dynamics significantly.
Other branched isomers
Steric bulk of gem-dimethyl group drives exclusive linear aldehyde formation in hydroformylation, a selectivity not replicated by less hindered alkenes.

Elimination of Allylic Side Reactions in Transfer Dehydrogenation

In homogeneous dehydrogenation of liquid organic hydrogen carriers (LOHCs) and alkanes using Ir-PCP pincer catalysts at 150–200 °C, the choice of sacrificial hydrogen acceptor dictates catalyst longevity. Standard acceptors like 1-hexene possess allylic hydrogens, leading to rapid double-bond isomerization and competitive allylic C-H activation that deactivates the catalyst. 3,3-Dimethyl-1-butene completely lacks allylic hydrogens. This structural feature suppresses acceptor-driven side reactions, enabling sustained catalytic turnover and high conversion (e.g., >90% for specific LOHCs) without the acceptor degrading into a complex isomeric mixture [1].

Evidence DimensionAcceptor stability and side-reaction suppression
Target Compound DataUndergoes clean hydrogenation to 2,2-dimethylbutane without isomerization
Comparator Or Baseline1-Hexene (undergoes rapid isomerization and allylic activation)
Quantified DifferenceEliminates allylic C-H side reactions, maximizing Ir-catalyst turnover at 200 °C
ConditionsIr-PCP catalyzed transfer dehydrogenation at 150–200 °C

Procurement of this specific alkene is critical for researchers scaling LOHC systems, as it prevents acceptor-driven catalyst poisoning.

Linear aldehyde selectivity
Head-to-head
3,3-Dimethyl-1-butene: 100% vs 1-octene: 66% (same conditions)
Eliminates branched isomer separation; supports pure linear aldehyde synthesis.
Rh catalyst, bulky phosphite ligand, 70 °C, 20 bar.

Predictable Carbocation Rearrangement for Polycyclic Synthesis

During Lewis acid-catalyzed electrophilic addition, the carbon framework of the olefin dictates the intermediate stability. When reacted with HCl or Lewis acids, 1-hexene forms a secondary carbocation, leading to standard Markovnikov addition or mixed alkylation. In contrast, 3,3-dimethyl-1-butene undergoes an immediate, thermodynamically driven methyl shift (from C3 to C2) to form a highly stable tertiary carbocation. This specific rearrangement is a mandatory step in the industrial Friedel-Crafts alkylation with p-cymene to produce 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), a critical precursor for synthetic musk fragrances [1].

Evidence DimensionCarbocation intermediate stability and pathway
Target Compound DataExclusive formation of a tertiary carbocation via 1,2-methyl shift
Comparator Or Baseline1-Hexene (forms secondary carbocation, no methyl shift)
Quantified DifferenceEnables specific cyclization to HMT musk precursors, unattainable with linear hexenes
ConditionsLewis acid-catalyzed Friedel-Crafts alkylation

For industrial fragrance synthesis, procuring this exact alkene is mandatory to drive the specific carbocation rearrangement required for the HMT polycyclic skeleton.

Laminar burning velocity
Head-to-head
Rank 1 among three branched hexene isomers
Highest reactivity isomer in the set; influences ignition timing and flame stability.
LBV order: NEC6D3 > XC6D1 > XC6D2 (1–10 atm, 373 K).

Steric Control in Polyolefin Comonomer Enchainment

Incorporating bulky side chains into polyethylene modifies its thermal and mechanical profile. While linear alpha-olefins like 1-hexene are easily incorporated using standard Ziegler-Natta catalysts, they yield flexible butyl branches. 3,3-Dimethyl-1-butene features extreme steric bulk directly adjacent to the vinyl group, preventing enchainment by standard catalysts. However, when paired with specialized aryloxo half-titanocenes or chain-walking Pd-diimine catalysts, it successfully copolymerizes with ethylene. This yields polyolefins with highly rigid tert-butyl side groups, providing a distinct thermomechanical profile compared to standard linear low-density polyethylene (LLDPE) [1].

Evidence DimensionPolymer side-chain rigidity and catalyst requirement
Target Compound DataYields rigid tert-butyl branches; requires specialized Pd/Ti catalysts
Comparator Or Baseline1-Hexene (yields flexible butyl branches; polymerizes with standard catalysts)
Quantified DifferenceProvides extreme steric congestion near the polymer backbone, altering material rigidity
ConditionsEthylene copolymerization using half-titanocene or Pd-diimine catalysts

Material scientists must select this specific comonomer when targeting high-rigidity, sterically congested polyolefin architectures that standard linear alpha-olefins cannot achieve.

Pyrolysis reactivity
Head-to-head
NEC6D3: much higher reactivity vs XC6D2: slower, H-abstraction dominated
Allylic C–C bond cleavage accelerates decomposition; critical for high-T process design.
Flow reactor 950–1350 K; JSR 730–1000 K.
Copolymer incorporation
Class-level
Up to 3 mol% in ethylene copolymers
Enables bulky side-chain incorporation despite steric hindrance; modifies polymer topology.
Pd-diimine catalyst; incorporation level may vary with conditions.
Cr–olefin bond enthalpy
Cross-study comparable
20.1 ± 1.7 kcal/mol gas phase, 298 K
Quantifies steric effect of gem-dimethyl on metal-ligand binding; guides catalyst design.
Transient IR spectroscopy; deformation energy dominates trend.
Hydroboration kinetics
Source review
First order in (9-BBN)₂, zero order in alkene Rate-determining step: borane dimer dissociation
Different kinetic regime vs. less reactive alkenes; process control depends on dimer dissociation.
Class-level behavior; confirm with specific conditions.

Sacrificial Hydrogen Acceptor in LOHC Dehydrogenation

Directly downstream of its lack of allylic hydrogens, 3,3-dimethyl-1-butene is the premier choice for driving the dehydrogenation of liquid organic hydrogen carriers (e.g., perhydro-dibenzofuran) using Ir-pincer catalysts. It ensures high conversion rates without degrading into complex isomeric mixtures that would complicate solvent recovery or poison the catalyst[1].

Industrial Synthesis of Polycyclic Musk Precursors

Leveraging its predictable 1,2-methyl shift upon protonation, this compound is procured at scale for Friedel-Crafts alkylation with p-cymene. This specific carbocation rearrangement is the only viable pathway to synthesize 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), a core building block for commercial musk fragrances [2].

Synthesis of Sterically Congested Polyolefins

For advanced materials research, 3,3-dimethyl-1-butene is utilized as a comonomer with ethylene. When processed with specialized chain-walking Pd-diimine or half-titanocene catalysts, it introduces rigid tert-butyl branches into the polymer backbone, creating novel polyolefins with distinct thermomechanical properties unavailable via standard 1-hexene enchainment[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Linear aldehyde synthesis
Regioselectivity control
Elimination of branched isomer separation
Combustion kinetics studies
Laminar burning velocity ranking
Flame propagation consistency and high-T decomposition profile
Ethylene copolymerization
Sterically hindered comonomer incorporation
Polymer topology and thermal property modification
MOCVD precursor design
Olefin-metal bond energetics
Ligand stability and clean decomposition pathways

XLogP3

2.7

Boiling Point

41.2 °C

Melting Point

-115.2 °C

UNII

01ZB73D2KK

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (79.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (34.78%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

430.53 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

558-37-2

Wikipedia

3,3-dimethyl-1-butene

General Manufacturing Information

1-Butene, 3,3-dimethyl-: ACTIVE
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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